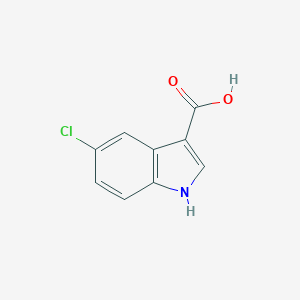

Acide 5-chloro-1H-indole-3-carboxylique

Vue d'ensemble

Description

5-Chloro-1H-indole-3-carboxylic acid, also known as 5-CIC, is an organic compound with a molecular formula of C8H6ClNO2. It is a white crystalline solid with a melting point of 140-144 °C and a boiling point of 250 °C. 5-CIC is commonly used in scientific research as a reagent, a catalyst, and a building block for organic synthesis. It has a wide range of applications in medicinal chemistry, biochemistry, and other fields of science.

Applications De Recherche Scientifique

Médecine : Applications anticancéreuses et antimicrobiennes

L’acide 5-chloroindole-3-carboxylique a été étudié pour son potentiel en médecine, en particulier dans les traitements anticancéreux et antimicrobiens . Son noyau indole est une structure courante dans de nombreux agents thérapeutiques naturels et synthétiques, et les modifications de ce noyau peuvent conduire à des composés présentant une activité biologique significative.

Agriculture : Croissance des plantes et protection

En agriculture, les dérivés de l’acide 5-chloroindole-3-carboxylique sont explorés pour leur rôle de régulateurs de croissance des plantes et d’agents protecteurs contre les ravageurs et les maladies . Ces composés peuvent imiter les hormones végétales naturelles, influençant les schémas de croissance et améliorant la résistance des cultures.

Science des matériaux : Synthèse de nouveaux matériaux

La réactivité du composé en fait un candidat pour la synthèse de nouveaux matériaux. Ses dérivés peuvent être utilisés dans le développement de semi-conducteurs organiques, de matériaux photovoltaïques et d’autres matériaux de pointe présentant des propriétés électroniques uniques .

Sciences de l’environnement : Surveillance et restauration des écosystèmes

Les dérivés de l’indole, y compris l’acide 5-chloroindole-3-carboxylique, jouent un rôle dans la surveillance de la santé environnementale. Ils peuvent être utilisés comme biomarqueurs de l’équilibre des écosystèmes et font l’objet de recherches pour leur potentiel dans les processus de bioréhabilitation afin de traiter les contaminants environnementaux .

Biochimie : Fonction enzymatique et études métaboliques

Ce composé est utilisé en biochimie pour étudier les fonctions enzymatiques et les voies métaboliques. Il sert de précurseur ou d’inhibiteur dans les réactions enzymatiques, ce qui aide à élucider les rôles des enzymes dans divers processus biologiques .

Pharmacologie : Développement de médicaments et analyse des métabolites

L’acide 5-chloroindole-3-carboxylique est important en pharmacologie pour le développement de médicaments et l’analyse des métabolites. C’est un intermédiaire clé dans la synthèse de composés ayant une activité pharmacologique, y compris ceux qui interagissent avec les récepteurs dans le cerveau et d’autres organes

Safety and Hazards

Mécanisme D'action

Target of Action

5-Chloro-1H-indole-3-carboxylic acid, also known as 5-chloroindole-3-carboxylic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities .

Propriétés

IUPAC Name |

5-chloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDITEOFEQOSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

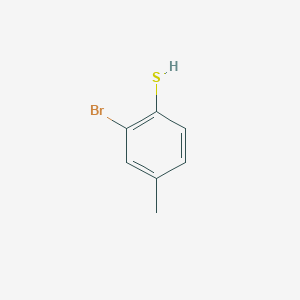

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591215 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10406-05-0 | |

| Record name | 5-Chloro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10406-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

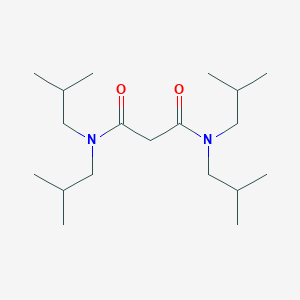

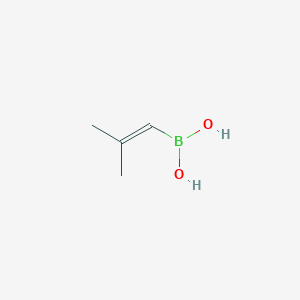

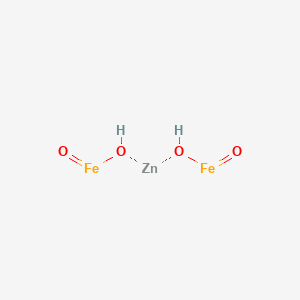

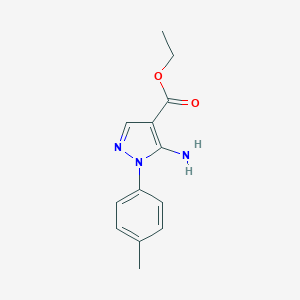

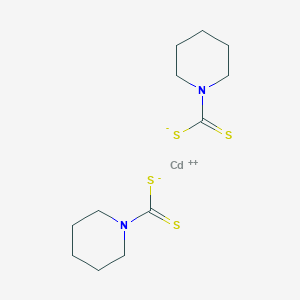

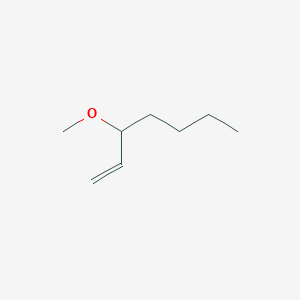

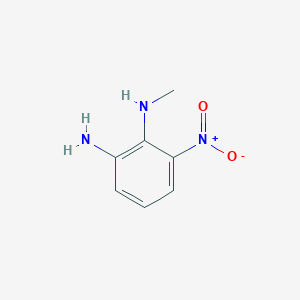

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the spatial arrangement of the carboxyl group relative to the indole ring in 5-Chloro-1H-indole-3-carboxylic acid?

A1: The carboxyl group is not coplanar with the indole ring system in 5-Chloro-1H-indole-3-carboxylic acid. Instead, it is twisted out of plane by an angle of 9.00 (8)°. []

Q2: How does 5-Chloro-1H-indole-3-carboxylic acid arrange itself in its crystal structure?

A2: The crystal structure of 5-Chloro-1H-indole-3-carboxylic acid is stabilized by a network of hydrogen bonds and π-π stacking interactions. Specifically:

- Hydrogen Bonding: Pairs of molecules form inversion dimers through two O—H⋯O hydrogen bonds, creating R22(8) loops. These dimers are further linked into (001) sheets by N—H⋯O hydrogen bonds. []

- π-π Stacking: Aromatic π–π stacking interactions between adjacent indole rings with a centroid–centroid distance of 3.7185 (12) A° contribute to the crystal packing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.